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Compound Name: BP-M345

Cat. No.: B12367586 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity data for the

diarylpentanoid BP-M345. The information is primarily based on in vitro studies. As of this

writing, no comprehensive in vivo toxicity, ADME (Absorption, Distribution, Metabolism, and

Excretion), or pharmacokinetic data for BP-M345 have been published in the peer-reviewed

scientific literature. Further studies are required to fully characterize the safety profile of this

compound.

Executive Summary
BP-M345 is a synthetic diarylpentanoid that has demonstrated potent in vitro growth inhibitory

activity against various human cancer cell lines.[1][2][3][4][5][6] Its mechanism of action is

attributed to its function as an antimitotic agent, inducing microtubule perturbation, which leads

to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3][5] Preliminary in vitro

assessments indicate a degree of selectivity for cancer cells over non-tumor cell lines.[1][2][7]

However, a comprehensive preclinical toxicity profile, including in vivo studies, is not yet

publicly available. One publication explicitly states that "further studies are required to confirm

the antitumor potential of BP-M345 in animal models of cancer in order to evaluate its toxicity

and to determine its effectiveness as potential antitumor agent". This guide provides a detailed

overview of the existing in vitro toxicity data, the experimental methodologies employed, and

the proposed mechanism of action.
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In Vitro Cytotoxicity
The primary assessmnet of BP-M345's toxicity has been through the evaluation of its growth

inhibitory effects on various human cell lines.

Quantitative Cytotoxicity Data
The 50% growth inhibition (GI50) values for BP-M345 have been determined in several human

cancer cell lines and a non-tumor cell line using the Sulforhodamine B (SRB) assay.

Cell Line Cell Type GI50 (µM) Reference

HCT116 Colon Carcinoma 0.17 [5]

A375-C5 Melanoma 0.24 ± 0.01 [7]

NCI-H460
Non-Small Cell Lung

Cancer
0.37 ± 0.00 [7]

MCF-7
Breast

Adenocarcinoma
0.45 ± 0.06 [7]

HPAEpiC

Non-tumor Human

Pulmonary Alveolar

Epithelial Cells

1.07 ± 0.16 [1][2][7]

Selectivity Index
BP-M345 has shown a notable degree of selectivity against the cancer cell lines tested when

compared to the non-tumor HPAEpiC cell line.[1][2] The selectivity index (SI), calculated as the

ratio of the GI50 in the non-tumor cell line to that in the cancer cell line, suggests a preferential

effect on cancer cells. For instance, the SI for NCI-H460 cells is approximately 2.89.[2]

Mechanism of Action and Associated Cellular
Toxicity
The cytotoxicity of BP-M345 is linked to its antimitotic activity.

Interference with Microtubule Dynamics
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BP-M345 induces perturbation of mitotic spindles through microtubule instability.[1][3] This

interference with microtubule dynamics disrupts the formation of a stable mitotic spindle, which

is crucial for proper chromosome segregation during mitosis.[5]

Mitotic Arrest
The disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), a

critical cellular surveillance mechanism.[1] This leads to a prolonged arrest of the cells in

mitosis.[1][2][3] Live-cell imaging has shown that cells treated with BP-M345 spend a

significantly longer time in mitosis compared to untreated cells.[7]

Induction of Apoptosis
Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[1][2][3] This is

the primary mechanism by which BP-M345 eliminates cancer cells.
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BP-M345 Cellular Mechanism of Action
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Signaling pathway of BP-M345 leading to apoptosis.

Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the literature.
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Cell Culture and Maintenance
Human cancer cell lines (A375-C5, MCF-7, NCI-H460) and the non-tumor cell line (HPAEpiC)

were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells

were maintained in a humidified incubator at 37°C with 5% CO2.

Sulforhodamine B (SRB) Assay for Cytotoxicity
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SRB Assay Workflow

Seed cells in 96-well plates

Incubate for 24h

Add varying concentrations of BP-M345

Incubate for 48h

Fix cells with trichloroacetic acid

Stain with Sulforhodamine B

Wash with acetic acid

Solubilize bound dye with Tris base

Read absorbance at 510 nm

Calculate GI50 values
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Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
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Cell Seeding: Cells were seeded in 96-well plates at an appropriate density.

Compound Treatment: After 24 hours, cells were treated with various concentrations of BP-
M345.

Incubation: The plates were incubated for 48 hours.

Cell Fixation: Adherent cells were fixed in situ by adding cold 50% (w/v) trichloroacetic acid

(TCA) and incubating for 60 minutes at 4°C.

Staining: The supernatant was discarded, and the plates were washed with deionized water

and air-dried. Cells were then stained with 0.4% (w/v) SRB solution for 30 minutes at room

temperature.

Washing: Unbound SRB was removed by washing with 1% (v/v) acetic acid.

Solubilization: The plates were air-dried, and the bound stain was solubilized with 10 mM Tris

base solution.

Absorbance Measurement: The absorbance was read on a microplate reader at a

wavelength of 510 nm.

GI50 Determination: The GI50 value, the concentration required to inhibit cell growth by

50%, was calculated from dose-response curves.

Immunofluorescence for Microtubule Analysis
Cell Culture: Cells were grown on coverslips.

Treatment: Cells were treated with BP-M345 at a specified concentration (e.g., 0.74 µM) for

a defined period (e.g., 16 hours).

Fixation and Permeabilization: Cells were fixed with a solution such as methanol or

paraformaldehyde and then permeabilized with a detergent like Triton X-100.

Antibody Staining: Cells were incubated with a primary antibody against α-tubulin, followed

by a fluorescently labeled secondary antibody. DNA was counterstained with DAPI.
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Microscopy: Coverslips were mounted on slides, and images were acquired using a

fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry
Cell Treatment: Cells were treated with BP-M345 for a specified duration.

Harvesting and Fixation: Cells were harvested, washed with phosphate-buffered saline

(PBS), and fixed in cold 70% ethanol.

Staining: Fixed cells were washed and stained with a solution containing propidium iodide

(PI) and RNase A.

Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer. The

distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was quantified.

Future Directions and Data Gaps
The preliminary in vitro data for BP-M345 are promising, indicating potent anticancer activity

and some level of selectivity. However, to establish a comprehensive toxicity profile suitable for

advancing this compound into further preclinical and potentially clinical development, the

following data are essential:

In Vivo Toxicology: Acute and chronic toxicity studies in animal models are necessary to

determine the maximum tolerated dose (MTD), identify potential target organs of toxicity, and

establish a therapeutic index.

Pharmacokinetics (ADME): Studies on the absorption, distribution, metabolism, and

excretion of BP-M345 are crucial to understand its bioavailability, half-life, and clearance,

which will inform dosing regimens.

Genotoxicity: A battery of tests to assess the potential of BP-M345 to induce genetic

mutations or chromosomal damage is required.

Safety Pharmacology: Studies to evaluate the effects of BP-M345 on vital functions, such as

the cardiovascular, respiratory, and central nervous systems, are needed.
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In conclusion, while BP-M345 exhibits a well-defined in vitro cytotoxic mechanism against

cancer cells, its overall toxicity profile remains largely uncharacterized. The data presented

here should be considered preliminary, and extensive further investigation is warranted to

ascertain the safety and therapeutic potential of this compound.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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